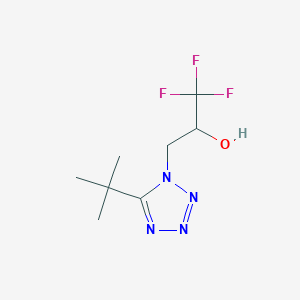
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide, also known as MPX or MPX-004, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. MPX is a piperidine-based compound that has been synthesized through a series of chemical reactions.
Aplicaciones Científicas De Investigación
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields of research. One of the most promising areas of research is in the field of neuroscience. This compound has been shown to have a positive effect on cognitive function and memory in animal studies. It has also been studied for its potential use in the treatment of addiction and anxiety disorders.
Mecanismo De Acción
The exact mechanism of action of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide is not well understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain. It has been shown to enhance the release of acetylcholine, which is a neurotransmitter that is involved in learning and memory. It has also been shown to inhibit the reuptake of dopamine, which is a neurotransmitter that is involved in reward and motivation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal studies. It has also been shown to reduce anxiety and depression-like behaviors in animal models. Additionally, it has been shown to have a positive effect on locomotor activity and motor coordination.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide in lab experiments is its potential therapeutic applications. It has been shown to have a number of positive effects on cognitive function and memory, as well as on anxiety and depression-like behaviors. However, one of the main limitations of using this compound in lab experiments is its limited availability. The synthesis of this compound is a complex process that requires specialized equipment and expertise.
Direcciones Futuras
There are a number of future directions that could be explored in the study of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide. One area of research that could be explored is the potential use of this compound in the treatment of addiction. It has been shown to have a positive effect on reward and motivation, which could make it a promising candidate for the treatment of addiction. Additionally, more research could be done to understand the exact mechanism of action of this compound and how it interacts with different neurotransmitters in the brain. This could lead to the development of more effective therapies for a variety of neurological disorders.
Métodos De Síntesis
The synthesis of N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are piperidine and 4-hydroxytetrahydrofuran. The reaction between these two compounds results in the formation of 4-(oxan-4-yl)piperidine. This intermediate is then reacted with N-methyl-N-(3-methoxypropyl)amine to form this compound. The final product is purified using various techniques such as column chromatography and recrystallization.
Propiedades
IUPAC Name |
N-(3-methoxypropyl)-N-methyl-4-(oxan-4-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30N2O3/c1-17(8-3-11-20-2)16(19)18-9-4-14(5-10-18)15-6-12-21-13-7-15/h14-15H,3-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNYWYNBUZVZWRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCOC)C(=O)N1CCC(CC1)C2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclohexyl-N-[1-[2-(1,3-dioxolan-2-yl)ethyl]piperidin-4-yl]acetamide](/img/structure/B7643871.png)
![5-(4-acetylphenyl)-N-[4-(1,3-thiazol-2-yl)phenyl]furan-2-carboxamide](/img/structure/B7643887.png)
![5-[(cyclopentylcarbamoylamino)methyl]-N,N-dimethylpyridine-2-carboxamide](/img/structure/B7643894.png)
![1-[(2S)-1-hydroxy-3-phenylpropan-2-yl]-3-[1-(oxolan-3-yl)ethyl]urea](/img/structure/B7643902.png)
![1-[(3-Fluoro-5-methoxyphenyl)methyl]-3-(1,3-oxazol-2-yl)urea](/img/structure/B7643912.png)

![3-(2-hydroxyethoxy)-N-[(2,4,6-trimethylphenyl)methyl]piperidine-1-carboxamide](/img/structure/B7643919.png)
![2-[(5-Bromopyridin-3-yl)amino]cyclopentan-1-ol](/img/structure/B7643931.png)
![1-[2-[2-(Difluoromethoxy)phenyl]ethyl]-3-(2-hydroxycyclohexyl)urea](/img/structure/B7643940.png)

![N-[2-(5-bromofuran-2-yl)ethyl]-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7643947.png)
![(4-fluoro-3,5-dimethylphenyl)-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B7643951.png)
![3-[[2-(Furan-2-yl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrido[3,4-d]pyrimidin-4-one](/img/structure/B7643961.png)
